1-Benzyl-4-(3-phenylpropoxymethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(3-phenylpropoxymethyl)piperidine is a synthetic organic compound belonging to the piperidine class Piperidines are a group of heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-phenylpropoxymethyl)piperidine can be synthesized through multiple synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(3-phenylpropoxymethyl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4-(3-phenylpropoxymethyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-phenylpropoxymethyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
1-Benzyl-4-piperidone: A precursor in the synthesis of 1-Benzyl-4-(3-phenylpropoxymethyl)piperidine, used in medicinal chemistry.
4-Benzylpiperidine: Known for its monoamine releasing properties, used in neurological research.
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A dopamine reuptake inhibitor with stimulant properties.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
CAS No. |
138030-92-9 |
---|---|
Molecular Formula |
C22H29NO |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-benzyl-4-(3-phenylpropoxymethyl)piperidine |
InChI |
InChI=1S/C22H29NO/c1-3-8-20(9-4-1)12-7-17-24-19-22-13-15-23(16-14-22)18-21-10-5-2-6-11-21/h1-6,8-11,22H,7,12-19H2 |
InChI Key |
CSHFTPUNJFOMTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COCCCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.